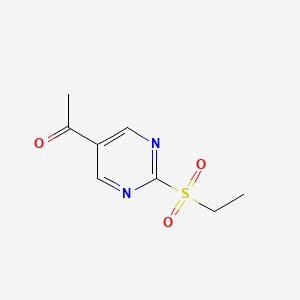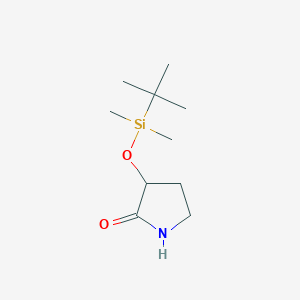
3-(tert-Butyldimethylsilyloxy)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one is a compound that belongs to the class of silyl-protected pyrrolidinones. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to the oxygen atom of the pyrrolidinone ring. The silyl group serves as a protective group, which can be removed under specific conditions to reveal the reactive hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one typically involves the protection of the hydroxyl group of a pyrrolidinone derivative using tert-butyl(dimethyl)silyl chloride. The reaction is usually carried out in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane. The reaction conditions are mild, and the product is obtained in good yield after purification.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the process. Additionally, the purification steps can be streamlined using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized to form a silanol derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The silyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products
The major products formed from these reactions include silanol derivatives, hydroxylated pyrrolidinones, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protective group in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one involves the cleavage of the silyl group under specific conditions to reveal the reactive hydroxyl group. This hydroxyl group can then participate in various chemical reactions, such as nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed during the reaction.
類似化合物との比較
Similar Compounds
(3S)-3-[tert-butyldimethylsilyl]oxypyrrolidin-2-one: A closely related compound with similar structural features and reactivity.
(3S)-3-[trimethylsilyl]oxypyrrolidin-2-one: Another silyl-protected pyrrolidinone with a different silyl group.
(3S)-3-[triisopropylsilyl]oxypyrrolidin-2-one: A compound with a bulkier silyl group, leading to different reactivity and steric effects.
Uniqueness
(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one is unique due to the presence of the tert-butyl(dimethyl)silyl group, which provides a balance between steric protection and ease of removal. This makes it a versatile protective group in organic synthesis, allowing for selective reactions and efficient deprotection under mild conditions.
特性
分子式 |
C10H21NO2Si |
|---|---|
分子量 |
215.36 g/mol |
IUPAC名 |
3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-7-11-9(8)12/h8H,6-7H2,1-5H3,(H,11,12) |
InChIキー |
QEJCHYKXNFQQSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)
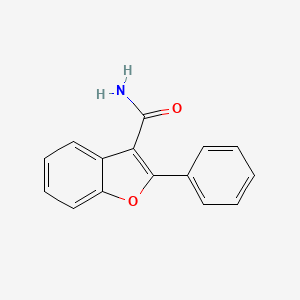

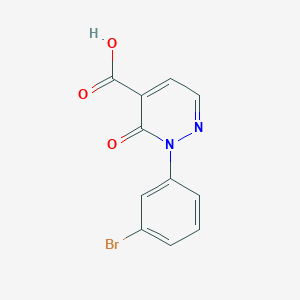

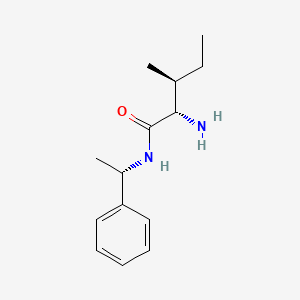
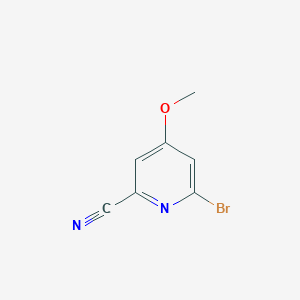
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)



